(5E)-5-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5E)-5-({3-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a complex organic compound with a unique structure that includes a thiazolidinone ring, methoxy and methylphenoxy groups, and a sulfanylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({3-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include thionyl chloride, methoxyphenol, and methylphenol, under conditions such as reflux and inert atmospheres .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the compound in its desired form .
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({3-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy and methylphenoxy groups, using reagents like sodium methoxide
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidinone derivatives .
Scientific Research Applications
(5E)-5-({3-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazolidinone derivatives have shown efficacy.
Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of (5E)-5-({3-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. Pathways involved may include signal transduction and metabolic processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Heparinoid Compounds: Structurally similar to heparin, these compounds have anticoagulant properties and are derived from marine organisms.
Uniqueness
(5E)-5-({3-METHOXY-4-[2-(2-METHYLPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its thiazolidinone ring and sulfanylidene moiety contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C21H21NO4S2 |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
(5E)-5-[[3-methoxy-4-[2-(2-methylphenoxy)ethoxy]phenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H21NO4S2/c1-14-6-4-5-7-16(14)25-10-11-26-17-9-8-15(12-18(17)24-3)13-19-20(23)22(2)21(27)28-19/h4-9,12-13H,10-11H2,1-3H3/b19-13+ |
InChI Key |
DTRXDIBAHBAXQZ-CPNJWEJPSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCCOC2=C(C=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C)OC |
Canonical SMILES |
CC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=C3C(=O)N(C(=S)S3)C)OC |
Origin of Product |
United States |
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